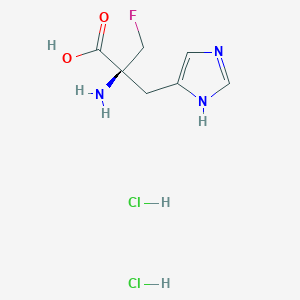

(S)-alpha-Fluoromethylhistidine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-alpha-Fluoromethylhistidine HCl is a potent irreversible histidine decarboxylase (HDC) inhibitor and glutathione S-transferase inhibitor.

Wissenschaftliche Forschungsanwendungen

α-Fluoromethylhistidine (α-FMH) is an irreversible and specific inhibitor of histidine decarboxylase (HDC) . It functions by forming a covalent linkage with a catalytic serine residue on the active site of HDC . α-FMH has many applications in the study of histaminergic systems due to its efficacy in reducing histamine levels in tissue mast cells . (S)-α-Fluoromethylhistidine dihydrochloride is a potent HDC inhibitor that is commercially available but at a high cost and in small amounts .

Scientific Research Applications

- Histamine reduction α-FMH's efficacy in reducing histamine levels in tissue mast cells makes it applicable to the study of histaminergic systems . Thirty minutes after an i.p. injection of α-FMH, the HDC activity of the brain decreased to 10% of that in untreated mice .

- Sleep induction α-FMH has potent sleep-inducing effects in mice .

- Memory and learning impairment α-FMH administration has been shown to cause impairments in long-term memory and learning in the central nervous systems of rats .

- Increased food intake Injection of α-FMH has been shown to increase food intake, possibly through enhanced expression of neuropeptide Y (NPY) rather than HDC inhibition, suggesting α-FMH may be involved in the regulation of non-histaminergic systems . Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain .

- Glutathione S-transferase (GST) targeting α-FMH has also been shown to target isozymes of the glutathione S-transferase (GST) family . α-FMH was demonstrated to be an effective inhibitor of GST at micromolar concentration, suggesting that off-target effects of α-FMH may limit physiological drug metabolism and elimination by GST-dependent mechanisms .

- Locomotor activity The central histaminergic system affects locomotor activity directly and/or indirectly .

Case Studies

- W/Wv mutant mice In the brains of W/Wv mutant mice that have no mast cells, the histidine decarboxylase (HDC) level is as high as in the brain of congenic normal mice (+/+), but the histamine content is 53% of that of +/+ mice .

- Contextual fear training One week after arrival, rats were anaesthetized and implanted with a stainless-steel cannula in the lateral ventricle and fixed to the skull by using dental cement and used for α-FMHis/saline administration . Alpha-FMHis (5 mM, 1 µL) was infused i.c.v. 24 hours before contextual fear training, and controls received equal volumes of sterile saline .

- HDC-/-mice studies Although no major difference was noted in the daily amount of spontaneous W, HDC−/−mice showed a deficit of W at lights-off and signs of somnolence, as demonstrated by a decreased sleep latencies after various behavioral stimuli, e.g., WT-mice placed in a new environment remained highly awake for 2–3 hr, whereas HDC−/−mice fell asleep after a few minutes . In WT mice, intraperitoneal injection of α-fluoromethylhistidine (HDC-inhibitor) caused a decrease in W, whereas injection of ciproxifan (HA-H3 receptor antagonist) elicited W . Both injections had no effect in HDC−/−mice .

Eigenschaften

CAS-Nummer |

81839-27-2 |

|---|---|

Molekularformel |

C7H12Cl2FN3O2 |

Molekulargewicht |

260.09 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H10FN3O2.2ClH/c8-3-7(9,6(12)13)1-5-2-10-4-11-5;;/h2,4H,1,3,9H2,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1 |

InChI-Schlüssel |

LIJUCORJKQZTOS-XCUBXKJBSA-N |

SMILES |

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl |

Isomerische SMILES |

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N.Cl.Cl |

Kanonische SMILES |

C1=C(NC=N1)CC(CF)(C(=O)O)N.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

α-Fluoromethyl-L-histidine dihydrochloride; (S)-alpha-Fluoromethylhistidine 2HCl; (S)-alpha-Fluoromethylhistidine HCl; (S)-alpha-Fluoromethylhistidine dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.